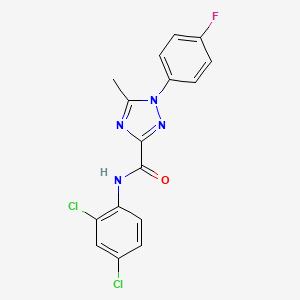![molecular formula C21H27N5O2 B2785120 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877807-18-6](/img/no-structure.png)
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, also known as Ro 20-1724, is a selective and potent inhibitor of cyclic AMP-specific phosphodiesterase (PDE4). It is widely used in scientific research to investigate the role of PDE4 in various physiological and pathological processes.
Mécanisme D'action
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 selectively inhibits PDE4, which is responsible for the hydrolysis of cyclic AMP (cAMP) in cells. By inhibiting PDE4, 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 increases the levels of cAMP, which activates protein kinase A (PKA) and other downstream signaling pathways. This leads to a variety of cellular responses, including the inhibition of inflammatory cytokine production, the relaxation of smooth muscle cells, and the enhancement of cognitive function.
Effets Biochimiques Et Physiologiques
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. In immune cells, 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and enhances the production of anti-inflammatory cytokines, such as IL-10. In smooth muscle cells, 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 induces relaxation by increasing cAMP levels and activating PKA. In the brain, 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 enhances cognitive function by increasing cAMP levels and activating PKA in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 has several advantages for use in lab experiments, including its high potency and selectivity for PDE4, its well-established synthesis method, and its ability to modulate a variety of biological processes. However, 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 also has some limitations, including its potential for off-target effects and its relatively low solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 and its role in biological processes. One potential direction is to investigate the effects of 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 on other PDE isoforms and their downstream signaling pathways. Another direction is to explore the potential therapeutic applications of 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 in other diseases, such as cancer and autoimmune disorders. Furthermore, the development of new analogs of 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 with improved potency, selectivity, and solubility could also be an area of future research.
Méthodes De Synthèse
The synthesis of 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 involves several steps, including the condensation of 2,6-diaminopurine with benzaldehyde, followed by alkylation with 3-pentylbromide and methylation with methyl iodide. The resulting intermediate is then cyclized with cyanogen bromide to yield 9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724.
Applications De Recherche Scientifique
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 20-1724 has been extensively used in scientific research to study the role of PDE4 in various biological processes, including inflammation, immune response, cognition, and memory. It has also been investigated as a potential therapeutic agent for the treatment of several diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.
Propriétés
Numéro CAS |
877807-18-6 |
|---|---|
Nom du produit |
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Formule moléculaire |
C21H27N5O2 |
Poids moléculaire |
381.48 |
Nom IUPAC |
9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H27N5O2/c1-3-4-8-13-26-19(27)17-18(23(2)21(26)28)22-20-24(12-9-14-25(17)20)15-16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3 |
Clé InChI |
CGKTXJYNZFVVLM-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3CC4=CC=CC=C4)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



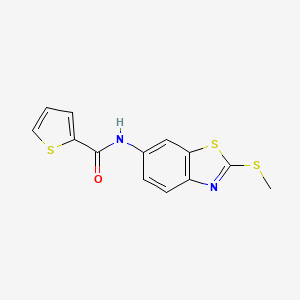
![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2785039.png)
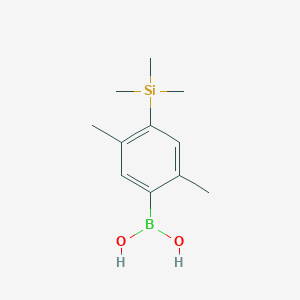
![4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2785042.png)
![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2785046.png)
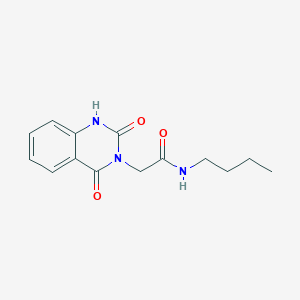
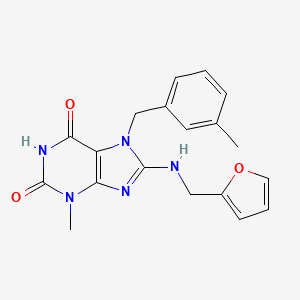
![N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2785052.png)
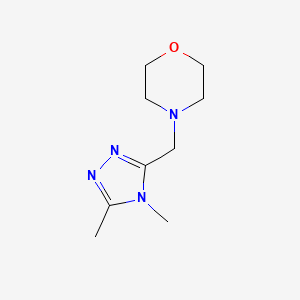
![3-(2-chlorophenyl)-5-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide](/img/structure/B2785055.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2785056.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2785058.png)
